molecular formula C7H11N3O B12911484 6-[(Propan-2-yl)amino]pyridazin-3(2H)-one CAS No. 88259-80-7

6-[(Propan-2-yl)amino]pyridazin-3(2H)-one

Cat. No.: B12911484
CAS No.: 88259-80-7
M. Wt: 153.18 g/mol
InChI Key: XBZUWDHTNITCPF-UHFFFAOYSA-N
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Description

6-(Isopropylamino)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazine ring with an isopropylamino group at the 6-position and a keto group at the 3-position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Isopropylamino)pyridazin-3(2H)-one typically involves the reaction of 3(2H)-pyridazinone with isopropylamine. One common method is the nucleophilic substitution reaction where the amino group of isopropylamine replaces a leaving group on the pyridazinone ring. This reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of 6-(Isopropylamino)pyridazin-3(2H)-one may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(Isopropylamino)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The isopropylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 6-(Isopropylamino)pyridazin-3(2H)-ol.

    Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Isopropylamino)pyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, as a fatty acid-binding protein inhibitor, it binds to the protein and prevents the binding of fatty acids, thereby modulating metabolic pathways associated with diseases like diabetes and obesity . The compound’s structure allows it to fit into the binding pocket of the target protein, inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminopyridazin-3(2H)-one
  • 4,6-Disubstituted pyridazin-3(2H)-ones

Uniqueness

6-(Isopropylamino)pyridazin-3(2H)-one is unique due to the presence of the isopropylamino group, which imparts specific biological activities and enhances its binding affinity to certain molecular targets. Compared to other pyridazinones, this compound exhibits distinct pharmacological properties that make it a valuable candidate for drug development .

Properties

CAS No.

88259-80-7

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-(propan-2-ylamino)-1H-pyridazin-6-one

InChI

InChI=1S/C7H11N3O/c1-5(2)8-6-3-4-7(11)10-9-6/h3-5H,1-2H3,(H,8,9)(H,10,11)

InChI Key

XBZUWDHTNITCPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NNC(=O)C=C1

Origin of Product

United States

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